Positional Isomerism and Hydrogen-Bond Topology
3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-20-2) differs from its positional isomer 5-oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-17-7) in the location of the endocyclic oxygen within the six-membered ring. The 3-oxa isomer places the ether oxygen adjacent to the bridgehead nitrogen (N1 position), whereas the 5-oxa isomer places the oxygen at the position distal to the β-lactam nitrogen . This positional shift alters the spatial arrangement of hydrogen-bond acceptors, with the 3-oxa isomer presenting two hydrogen-bond donors (one lactam N-H and one amine N-H) and three hydrogen-bond acceptors (lactam carbonyl, ether oxygen, amine nitrogen), while the 5-oxa isomer presents an identical count but with altered geometry that changes the vectors of potential intermolecular interactions . No direct head-to-head biological comparison between the two positional isomers has been published in the primary literature, and this evidence is based on class-level structural inference [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | TPSA: 41.6 Ų (calculated); HBD: 2; HBA: 3 (SMILES: C1COCN2C1NC2=O) |
| Comparator Or Baseline | 5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one (CAS 172427-17-7): TPSA: 41.6 Ų (calculated); HBD: 2; HBA: 3 |
| Quantified Difference | Identical TPSA, HBD, and HBA counts but with inverted spatial geometry of the ether oxygen (adjacent to N1 in 3-oxa vs. distal in 5-oxa) |
| Conditions | Computed from SMILES notation (ChemBlink database); no experimental crystallographic comparison available |
Why This Matters
The altered spatial geometry of hydrogen-bonding functionality, despite identical computed TPSA, means the two isomers may exhibit meaningfully different molecular recognition profiles with biological targets, making scaffold selection non-trivial for medicinal chemistry programs.
- [1] Meiji Seika Pharma Co., Ltd. (2011) 'Intermediate compound for producing optically active diazabicyclo octane derivative'. Patent family covering DBO intermediates. View Source
